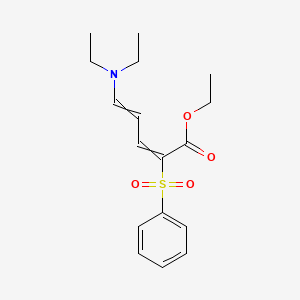![molecular formula C12H21NO B1170582 (2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecane CAS No. 170876-84-3](/img/structure/B1170582.png)
(2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[64002,6]dodecane is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecane typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, where linear precursors are transformed into the tricyclic structure under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
(2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction could produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecane is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding tricyclic systems and their behavior under various conditions.
Biology
In biology, this compound may be investigated for its potential biological activity. Its structure could interact with biological molecules in specific ways, making it a candidate for drug development or as a biochemical probe.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure might allow it to target specific receptors or enzymes, leading to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the synthesis of more complex molecules or as a precursor for materials with specific properties. Its stability and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecane depends on its interaction with molecular targets. This could involve binding to specific receptors, inhibiting enzymes, or altering cellular pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S,6S,8S)-4,4,11,11-tetramethyl-6-octyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
- (1R,2S,6S,8S)-6-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0^{2,6}]dodecane
Uniqueness
What sets (2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecane apart from similar compounds is its specific arrangement of atoms and functional groups. This unique structure can result in distinct chemical and biological properties, making it a compound of interest for further research and application.
Propiedades
Número CAS |
170876-84-3 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
0 |
Sinónimos |
Cyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazine, 3-ethyldecahydro-, (3-alpha-,5a-alpha-,8a-alpha-,9a-alpha-)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




